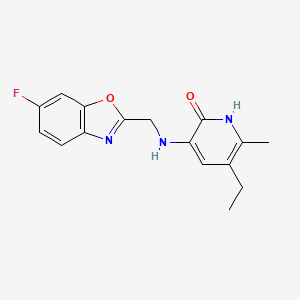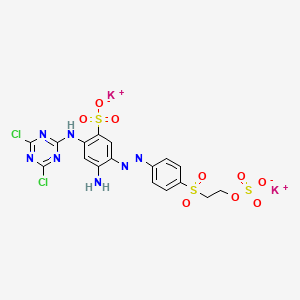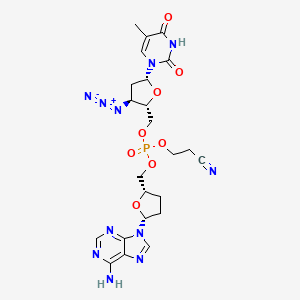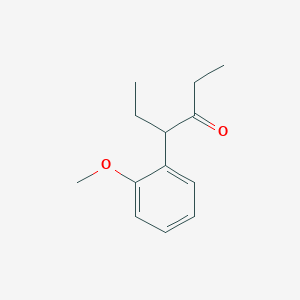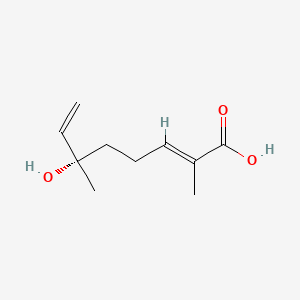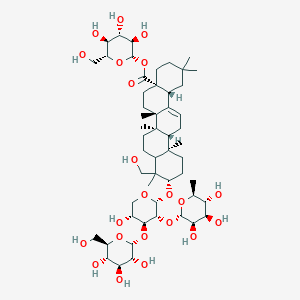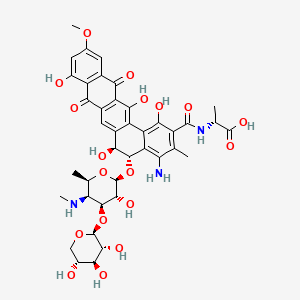![molecular formula C18H12O B12788631 7H-Benz[de]anthracen-7-one, 2-methyl- CAS No. 82-03-1](/img/structure/B12788631.png)
7H-Benz[de]anthracen-7-one, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbenzanthrone is an organic compound with the molecular formula C18H12O. It is a derivative of benzanthrone, where a methyl group is substituted at the second position of the benzanthrone structure. This compound is known for its applications in the dye industry and has been studied for its various chemical properties and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzanthrone can be synthesized through several methods. One common method involves the reaction of anthrone with crotonaldehyde in the presence of a condensing agent. The intermediate product formed is then treated with aluminum chloride to yield 2-Methylbenzanthrone .
Industrial Production Methods
In industrial settings, the production of 2-Methylbenzanthrone typically involves the use of anthrone and crotonaldehyde. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzanthrone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives of 2-Methylbenzanthrone.
Scientific Research Applications
2-Methylbenzanthrone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe in imaging techniques.
Industry: Utilized in the production of high-performance materials and as a sensitizer in photochemical reactions .
Mechanism of Action
The mechanism of action of 2-Methylbenzanthrone involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where it forms a sigma complex with the aromatic ring. This interaction can lead to the formation of new chemical bonds and the modification of existing structures. The pathways involved in these reactions include the formation of carbocation intermediates and the stabilization of these intermediates through resonance .
Comparison with Similar Compounds
Similar Compounds
Benzanthrone: The parent compound of 2-Methylbenzanthrone, known for its use in dye synthesis.
6-Methylbenzanthrone: Another methyl-substituted derivative of benzanthrone.
2-Ethylbenzanthrone: A derivative with an ethyl group instead of a methyl group at the second position .
Uniqueness
2-Methylbenzanthrone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methyl group at the second position influences its electronic structure and makes it a valuable intermediate in various chemical syntheses. Compared to other similar compounds, 2-Methylbenzanthrone exhibits unique reactivity in electrophilic aromatic substitution reactions and has specific applications in the dye and pigment industry .
Properties
CAS No. |
82-03-1 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
2-methylbenzo[b]phenalen-7-one |
InChI |
InChI=1S/C18H12O/c1-11-9-12-5-4-8-15-17(12)16(10-11)13-6-2-3-7-14(13)18(15)19/h2-10H,1H3 |
InChI Key |
KZVJTAYLEAJHMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


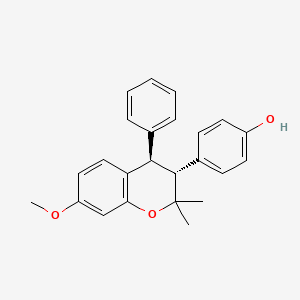
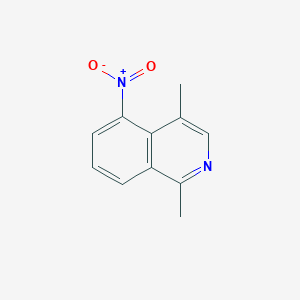
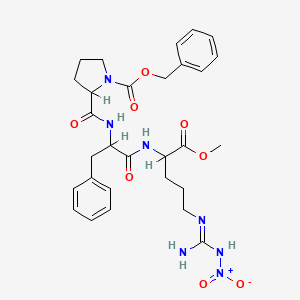
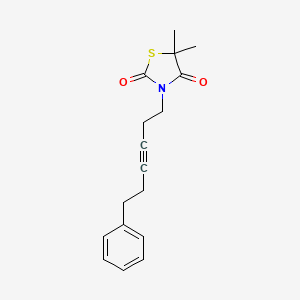

![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B12788595.png)
